molecular formula C13H25N3O B11739694 {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine

{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine

Cat. No.: B11739694
M. Wt: 239.36 g/mol
InChI Key: KUVFHTCZFRGSML-UHFFFAOYSA-N
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Description

The compound “{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine” is a synthetic organic molecule that features a pyrazole ring substituted with an isopropyl group and a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine” typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Isopropyl Group: The pyrazole ring is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Propylamine Chain: The final step involves the nucleophilic substitution of the pyrazole derivative with 3-(propan-2-yloxy)propylamine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the pyrazole ring or the amine group, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, “{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine” can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new therapeutic agents.

Industry

In the industrial sector, “this compound” could be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of “{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine” would depend on its specific application. In a biological context, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-(propan-2-yl)-1H-pyrazole share a similar core structure but differ in their substituents.

    Aminopropyl Derivatives: Compounds like 3-(propan-2-yloxy)propylamine have a similar side chain but lack the pyrazole ring.

Uniqueness

The uniqueness of “{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine” lies in its combination of a pyrazole ring with an isopropyl group and a propylamine chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

3-propan-2-yloxy-N-[(2-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine

InChI

InChI=1S/C13H25N3O/c1-11(2)16-13(6-8-15-16)10-14-7-5-9-17-12(3)4/h6,8,11-12,14H,5,7,9-10H2,1-4H3

InChI Key

KUVFHTCZFRGSML-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCCCOC(C)C

Origin of Product

United States

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